4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Description
Properties
IUPAC Name |
2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUMFJSCJBNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60821-29-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)bis(2,6-dibromo-4,1-phenylene)]bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60821-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038922 | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-45-2 | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4162-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fire guard 3600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenebis(2-(2,6-dibromophenoxy)ethanol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(3,5-DIBROMO-4-(2-HYDROXYETHOXY)PHENYL)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6AMX5NV4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] typically involves the reaction of Tetrabromobisphenol A with ethylene oxide . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Flame Retardant
One of the primary applications of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is as a flame retardant . Its incorporation into materials helps to reduce flammability and enhance fire safety in various products, including:
- Polymers : Used in plastics and resins to improve fire resistance.
- Textiles : Incorporated into fabrics to meet safety standards for flammability.
Polymer Additive
The compound acts as an effective additive in the production of polymers, particularly in:
- Epoxy Resins : Enhances thermal stability and flame resistance.
- Thermoplastics : Improves mechanical properties while providing flame retardancy.
Research Applications
In scientific research, this compound is utilized for:
- Studying Environmental Impact : Investigating the effects of brominated flame retardants on aquatic life and ecosystems due to its high toxicity to aquatic organisms.
- Chemical Synthesis : Serving as an intermediate in the synthesis of other brominated compounds or derivatives.
Safety and Environmental Concerns
While 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] has beneficial applications, it poses certain environmental risks:
- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices.
- Regulatory Scrutiny : Increasing regulations surrounding brominated compounds may impact its future use in consumer products.
Case Study 1: Use in Consumer Electronics
A study evaluated the effectiveness of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] as a flame retardant in consumer electronics. The results indicated that devices treated with this compound exhibited significantly lower flammability compared to untreated counterparts, enhancing user safety.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of brominated flame retardants highlighted the persistence of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] in aquatic environments. The study found that concentrations exceeding 0.54 mg/L were detrimental to fish populations, prompting calls for stricter regulations on its use.
Mechanism of Action
The flame-retardant properties of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] are primarily due to the presence of bromine atoms. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process and inhibit the spread of flames . The molecular targets and pathways involved in this mechanism are related to the disruption of the free radical chain reactions that sustain combustion.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Photocatalytic Degradation Efficiency of TBBPA-OHEE Analogs
Table 2: Toxicity Ranking of Brominated Flame Retardants
| Compound | LC₅₀ (mg/L) | Relative Toxicity Rank |
|---|---|---|
| TBBPA | 0.0023 | Most toxic |
| TBBPA-OHEE | 0.0945 | Moderate |
| Hexabromocyclododecane (HBCD) | 0.132 | Less toxic |
Biological Activity
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as Tetrabromobisphenol A bis(2-hydroxyethyl) ether, is a chemical compound with significant applications in various fields, notably as a flame retardant. Its molecular formula is with a molecular weight of 631.98 g/mol. This compound has garnered attention due to its potential biological activities, including cytotoxic effects and interactions with cellular pathways.
Cytotoxicity
Research has indicated that 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] exhibits cytotoxic effects against various cancer cell lines. Notable findings include:
- In vitro Studies : The compound demonstrated significant cytotoxicity against human cervical adenocarcinoma (HeLa) and glioblastoma (B-104-1-1) cell lines. IC50 values were reported at concentrations ranging from 150 µg/mL for specific strains tested .
- Mechanism of Action : The cytotoxic activity is believed to be mediated through the induction of apoptosis and disruption of cellular homeostasis, potentially involving oxidative stress pathways .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties:
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] on HeLa and SH-SY5Y cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 150 | Induction of apoptosis |
| SH-SY5Y | 120 | Disruption of mitochondrial function |
The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner .
Case Study 2: Antiviral Potential
In a comparative analysis of various brominated compounds, it was found that derivatives similar to 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] inhibited HCV replication with IC50 values around 30 µM. This suggests potential for further exploration in antiviral research .
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider its safety profile:
- Hazard Classification : The compound is classified as an irritant to skin and eyes (H315, H319), and may cause respiratory irritation (H335). Proper handling protocols must be followed to mitigate exposure risks .
- Environmental Impact : As a brominated flame retardant, there are concerns regarding its persistence in the environment and potential bioaccumulation. Studies are ongoing to assess its long-term ecological effects .
Q & A
Basic Research Questions
Q. How can the structural identity of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to confirm the aromatic proton environment (2,6-dibromophenoxy groups) and the isopropylidene bridge. Compare with computational predictions for chemical shifts.
- IR Spectroscopy : Identify characteristic C-O-C (ether) and O-H (ethanol) stretching vibrations (1,100–1,250 cm and 3,200–3,600 cm, respectively).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (CHBrO, M = 716.7 g/mol) and isotopic patterns for bromine .
Q. What are the critical solubility parameters for this compound in organic solvents?
- Methodology : Employ the Hansen Solubility Parameters (HSP) framework:
- Experimentally determine solubility in solvents like acetone, DMSO, and dichloromethane.
- Compare with calculated HSP values (δ, δ, δ) using group contribution methods, focusing on polar and hydrogen-bonding contributions from the bromophenoxy and ethanol moieties .
Q. How can thermal stability be assessed under varying conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen. Monitor decomposition onset temperatures (typically >250°C for brominated aromatics) and compare with differential scanning calorimetry (DSC) data to detect phase transitions or exothermic events .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing the compound with >95% purity?
- Methodology :
- Factorial Design : Use a 2 factorial approach to evaluate variables (temperature, catalyst loading, solvent ratio). For example, test bromination efficiency of 2,6-dibromophenol precursors under acidic vs. neutral conditions .
- Computational Screening : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers in etherification steps. Validate with experimental yields .
Q. What strategies resolve contradictions in reported thermal decomposition temperatures?
- Methodology :
- Controlled Atmosphere Studies : Perform TGA in inert (N) vs. oxidative (O) environments to assess degradation pathways.
- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energies and compare with literature values. Discrepancies may arise from impurities or differing heating rates .
Q. How can debromination side reactions be minimized during synthesis?
- Methodology :
- Isotopic Labeling : Introduce -labeled ethanol moieties to track unintended debromination via LC-MS.
- Catalyst Selection : Test palladium-free catalysts (e.g., CuI/ligand systems) to reduce bromine displacement during ether formation .
Q. What computational tools predict the compound’s environmental persistence or toxicity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes (e.g., logP calculations for bioaccumulation potential).
- QSAR Models : Use quantitative structure-activity relationships to estimate ecotoxicity endpoints (e.g., LC for aquatic organisms) .
Data Analysis and Contradiction Management
Q. How should conflicting spectroscopic data (e.g., NMR peak splitting) be interpreted?
- Methodology :
- Dynamic NMR Studies : Variable-temperature -NMR can reveal conformational exchange (e.g., rotational barriers in the isopropylidene group).
- 2D-COSY/NOESY : Resolve overlapping peaks by correlating coupling interactions and spatial proximities .
Q. What experimental designs address batch-to-batch variability in bromination efficiency?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
